2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a chemical compound with the molecular formula and a molecular weight of 273.28 g/mol. It is classified as an amide due to the presence of the benzamide functional group. This compound is notable for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology, owing to its unique structural features that may influence biological activity .
The synthesis of 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide typically involves several key steps:
The molecular structure of 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can be described as follows:
InChI=1S/C13H17F2NO3/c1-13(18,6-7-19-2)8-16-12(17)11-9(14)4-3-5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
VROSNJRLRQEFHY-UHFFFAOYSA-N
CC(CCOC)(CNC(=O)C1=C(C=CC=C1F)F)O
These structural representations indicate the presence of a benzene ring substituted with fluorine atoms and a hydroxy group, along with a methoxy group attached to a branched alkyl chain .
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Its structural features suggest potential activity in modulating biochemical pathways relevant to therapeutic effects. Research into its pharmacodynamics and pharmacokinetics could provide insights into its efficacy and safety profile in biological systems .
Key physical and chemical properties include:
These properties are essential for understanding its behavior in various applications and formulations .
The primary applications of 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide include:
This compound represents an interesting area of study within organic chemistry and pharmacology, warranting further investigation into its properties and applications.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1